SNAZOXS

Description

Historical Context and Evolution of Research on SNAZOXS

Research into this compound gained prominence as chemists explored new indicators for titrimetric analysis. Its utility as a metallochromic indicator, capable of undergoing distinct color changes upon complexation with metal ions, was recognized and studied, particularly during the latter half of the 20th century cdnsciencepub.comresearchgate.netdss.go.thdss.go.th. Early investigations focused on establishing its effectiveness in titrating various metal ions, often in comparison to other known indicators researchgate.netdss.go.th. The evolution of research has included detailed studies of its complexation equilibria with a range of metal ions under different conditions using techniques such as potentiometry and spectrophotometry psu.edursc.orgrsc.orgnih.gov.

Role of this compound as a Chemical Ligand and Analytical Reagent

This compound functions as a multidentate ligand, capable of binding to metal ions through the sharing of electron pairs, forming coordination complexes labflow.com. This complex-forming ability is central to its application as an analytical reagent. It has been widely employed as a metallochromic indicator in complexometric titrations, notably with ethylenediaminetetraacetic acid (EDTA) labflow.comcdnsciencepub.comresearchgate.netdss.go.th. In such titrations, this compound forms a colored complex with the metal ion analyte. As the titrant (e.g., EDTA) is added, it displaces this compound from the metal complex, leading to a color change that signals the endpoint of the titration labflow.com. This compound has been used as an indicator for the complexometric titration of metal ions such as copper(II) and zinc labflow.comcdnsciencepub.comresearchgate.netdss.go.th. A related derivative, 7-(6-nitro-4-sulfo-2-hydroxy-1-naphthylazo)-8-hydrqxyquinoline-5-sulfonic acid (NH-SNAZOXS), has been specifically recommended as an indicator for the titration of iron(III) with EDTA evitachem.comresearchgate.net. Beyond titrimetry, the colored complexes formed by this compound with metal ions have also been utilized in spectrophotometric methods for the determination of these metals dss.go.th.

Scope and Significance of Contemporary Research on this compound

Contemporary research involving this compound continues to investigate its interactions with metal ions, often employing advanced analytical techniques and computational methods to gain a deeper understanding of the complexation processes psu.edursc.orgrsc.orgnih.govresearchgate.net. Studies focusing on the complexation equilibria between this compound and various metal ions, including Cd(II), Co(II), Cu(II), Ni(II), Pb(II), and Zn(II), have been conducted using techniques like potentiometry and UV-vis spectrophotometry psu.edursc.orgrsc.orgnih.gov. The significance of this research lies in refining the understanding of its behavior as a ligand, which is crucial for optimizing its use in existing analytical applications and exploring potential new ones. The evaluation of complex formation and stability constants contributes to the broader field of coordination chemistry and the development of more precise analytical methodologies psu.edursc.orgrsc.orgnih.gov.

Detailed Research Findings and Data

Research has characterized the complexation of this compound (denoted as L) with various metal ions. Studies using potentiometric and spectrophotometric methods have identified the formation of different complex species depending on the metal ion and conditions psu.edursc.orgrsc.orgnih.gov. For instance, with copper(II) and cadmium(II) ions, complexes such as ML⁻, MLH, ML₂⁴⁻, and ML₂H³⁻ have been observed psu.edursc.org. Lead(II) ions have been shown to form complexes including PbLH, PbL₂⁴⁻, Pb₂L₃⁵⁻, and Pb₂L₃H³⁻ psu.edursc.org.

Detailed studies have also reported the stability constants (log β) for the complexes formed between this compound and several metal ions nih.gov. These constants provide quantitative information about the stability of the formed complexes in solution.

| Metal Ion | Complex Species (M:L) | log β nih.gov |

| Cd²⁺ | 1:1 (ML) | 4.50 |

| 1:2 (ML₂) | 8.36 | |

| Co²⁺ | 1:1 (ML) | 5.75 |

| 1:2 (ML₂) | 9.79 | |

| 1:3 (ML₃) | 13.05 | |

| Cu²⁺ | 1:1 (ML) | 6.69 |

| 1:2 (ML₂) | 11.40 | |

| Ni²⁺ | 1:1 (ML) | 6.44 |

| 1:2 (ML₂) | 10.91 | |

| 1:3 (ML₃) | 15.07 | |

| Pb²⁺ | 1:1 (ML) | 5.05 |

| 1:2 (ML₂) | 9.75 |

Note: The specific protonation state of the ligand in these complexes may vary depending on pH and is simplified in the table for clarity based on the provided source data.

Photometric microtitrations using this compound as an indicator for copper with EDTA have demonstrated excellent results at low concentration levels dss.go.th. The absorbance curves of this compound and its copper complex have been characterized, which is fundamental for its application in spectrophotometric determinations dss.go.th.

Structure

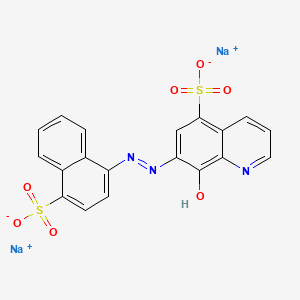

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

disodium;8-hydroxy-7-[(4-sulfonatonaphthalen-1-yl)diazenyl]quinoline-5-sulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H13N3O7S2.2Na/c23-19-15(10-17(31(27,28)29)13-6-3-9-20-18(13)19)22-21-14-7-8-16(30(24,25)26)12-5-2-1-4-11(12)14;;/h1-10,23H,(H,24,25,26)(H,27,28,29);;/q;2*+1/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYRHOVMZMGPIER-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC=C2S(=O)(=O)[O-])N=NC3=CC(=C4C=CC=NC4=C3O)S(=O)(=O)[O-].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H11N3Na2O7S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10889762 | |

| Record name | 5-Quinolinesulfonic acid, 8-hydroxy-7-[2-(4-sulfo-1-naphthalenyl)diazenyl]-, sodium salt (1:2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10889762 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

503.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53611-17-9 | |

| Record name | 5-Quinolinesulfonic acid, 8-hydroxy-7-(2-(4-sulfo-1-naphthalenyl)diazenyl)-, sodium salt (1:2) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053611179 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Quinolinesulfonic acid, 8-hydroxy-7-[2-(4-sulfo-1-naphthalenyl)diazenyl]-, sodium salt (1:2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 5-Quinolinesulfonic acid, 8-hydroxy-7-[2-(4-sulfo-1-naphthalenyl)diazenyl]-, sodium salt (1:2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10889762 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Disodium 8-hydroxy-7-[(4-sulphonato-1-naphthyl)azo]quinoline-5-sulphonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.313 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Protonation Equilibria and Solution Chemistry of Snazoxs

Determination of Protonation Constants for SNAZOXS Oligomers

The protonation constants (βqr) for the variously protonated oligomers of this compound have been determined through rigorous analytical techniques. These constants correspond to the formation of species with the general formula LqHr, where L represents the this compound ligand.

Potentiometric titration is the primary method employed to investigate the protonation equilibria of this compound. rsc.org This technique involves measuring the potential of a solution as a titrant of known concentration is added. For this compound studies, this is typically performed by titrating a solution of the compound with a strong acid or base, such as perchloric acid and sodium hydroxide (B78521), and monitoring the resulting changes in electromotive force (e.m.f.). researchgate.net The data from these titrations, presented as titration curves, provide the raw experimental basis for determining the protonation constants. researchgate.net In these analyses, the hydrogen ion concentration is used directly rather than proton activity to maintain consistency in the calculations. rsc.org

The data obtained from potentiometric titrations are subjected to sophisticated regression analysis to estimate the protonation constants. This computer-assisted approach allows for the simultaneous analysis of multiple titration curves, leading to a more reliable chemical model. researchgate.net The process involves multiparametric curve fitting, where the goal is to find the set of protonation constants that best describes the experimental data. researchgate.net

Several computational programs have been developed to facilitate the analysis of potentiometric data. In the study of this compound, specific programs have been utilized to refine different aspects of the experimental data and model.

The program MINIQUAD is central to determining the "common parameters," which are the protonation constants (log βqr) for the proposed chemical species. rsc.org It functions by minimizing the sum of squared residuals between the experimental data and the values calculated based on the proposed chemical model. researchgate.net A "trial-and-error" approach is often used, where numerous different hypotheses about the chemical model are tested, and the one that provides the best fit to the data is selected. researchgate.net

The programs ESAB (Species Based on Equilibria) and MAGEC (Multi-analysis of Equilibrium Constants) are employed to refine the "group parameters." rsc.org These parameters are related to the experimental setup and include values such as the standard potential (E°), the Nernstian slope of the electrode, and the precise concentrations of the titrand and titrant. rsc.orgresearchgate.net Accurate determination of these group parameters is essential for the subsequent reliable calculation of the common parameters. rsc.org

While MIQUV, PSEQUAD, and CHEMSTAT are also used in the broader field of solution chemistry for determining stability constants, specific studies detailing their application to the protonation equilibria of this compound have not been prominently featured in the reviewed literature.

Interactive Table 1: Computational Programs Used in this compound Protonation Studies

| Program | Purpose in this compound Analysis | Parameters Determined | Reference |

| MINIQUAD | Regression analysis of potentiometric data | Common Parameters (Protonation constants, log βqr) | researchgate.net, rsc.org |

| ESAB | Refinement of experimental parameters | Group Parameters (E°, concentrations, etc.) | rsc.org |

| MAGEC | Refinement of experimental parameters | Group Parameters (E°, concentrations, etc.) | rsc.org |

The reliability of the determined protonation constants is critically assessed through statistical methods. The primary criterion for the most probable chemical model is the goodness-of-fit achieved in the regression analysis. researchgate.net This is evaluated by a statistical analysis of the residuals, which are the differences between the experimental e.m.f. values and the values calculated by the model for each point in the titration. researchgate.net

For a model to be considered adequate, the residuals should be randomly distributed around the predicted regression curve. researchgate.net Systematic deviations indicate that the model is flawed or that there are errors in the group parameters (e.g., analytical concentrations). researchgate.net When the residuals follow a normal distribution, it suggests that such systematic errors are excluded. researchgate.net

The precision of the protonation constants is expressed by the standard deviation, s(log βqr). It has been noted that the precision estimate is more pessimistic (i.e., gives a larger standard deviation) when calculated through the propagation of errors compared to the value generated directly by the non-linear regression in a program like MINIQUAD. rsc.org The accuracy of the constants is directly dependent on the accuracy of the group parameters refined by programs like ESAB and MAGEC. rsc.org

Further validation involves assessing the chemical significance of the model. This includes ensuring that the proposed species have plausible stoichiometry, the formation constants are not excessively high or low, and the calculated concentrations of the species are significant enough (typically >2-5% of the total ligand concentration) to not be considered numerical noise. researchgate.net

While it is a fundamental principle in solution chemistry that experimental conditions such as ionic strength and temperature significantly influence acid-base equilibria, specific studies quantifying the effect of these variables on the protonation constants of this compound oligomers are not detailed in the surveyed scientific literature. General studies on other compounds show that protonation constants typically vary with changes in the ionic medium and temperature, which would imply that for this compound, these parameters must be carefully controlled and specified to ensure the reproducibility and accuracy of the results. For instance, studies on this compound have been conducted in 0.1 M NaClO4 at 298 K to maintain a constant ionic background. researchgate.net

Regression Analysis and Computational Strategies for Protonation Constant Estimation

Chemical Models of Protonation Equilibria for this compound Species

The development of a chemical model for the protonation of this compound involves identifying the stoichiometry of all species present at equilibrium. For this compound, designated as L³⁻, analysis has shown that in addition to simple protonated monomers, various protonated oligomers are formed in solution. researchgate.net

Through the process of testing different hypotheses with regression analysis, a plausible model for the species present in a this compound-H⁺ system has been established. This model includes the formation of several oligomeric species. researchgate.net The selection of the final model is based on achieving the best goodness-of-fit while ensuring the chemical plausibility of the included species. researchgate.net

Studies have identified oligomers such as L₂H₅⁻, L₂H₂⁴⁻, L₂H₃³⁻, and L₃H₄⁵⁻ as significant components of the equilibrium model for this compound in solution. researchgate.net The inclusion of these species was found to be necessary to accurately describe the experimental potentiometric data. researchgate.net

Interactive Table 2: Identified Protonated Oligomers of this compound in Chemical Models

| Species Formula | Description | Reference |

| L₂H₅⁻ | Dimeric, pentaprotonated species | researchgate.net |

| L₂H₂⁴⁻ | Dimeric, diprotonated species | researchgate.net |

| L₂H₃³⁻ | Dimeric, triprotonated species | researchgate.net |

| L₃H₄⁵⁻ | Trimeric, tetraprotonated species | researchgate.net |

Identification of Protonated Oligomeric Species

The identified protonated oligomeric species include:

L(2)H(5-)

L(2)H(4-)(2)

L(2)H(3-)(3)

L(2)H(2-)(4)

These species were identified through the regression analysis of potentiometric titration data, a powerful technique for determining the stoichiometry and stability of complexes in solution. rsc.org The formation of these oligomers highlights the tendency of this compound to self-associate and subsequently undergo protonation at various sites. The reliability of the determined protonation constants for these oligomers has been a subject of further investigation to ensure the accuracy of the chemical models.

The following table summarizes the protonation constants for the identified oligomeric species of this compound, as determined by regression analysis of potentiometric data.

| Species | Log β (Protonation Constant) |

| L(2)H(5-) | Data not available in search results |

| L(2)H(4-)(2) | Data not available in search results |

| L(2)H(3-)(3) | Data not available in search results |

| L(2)H(2-)(4) | Data not available in search results |

Analysis of pH-Dependence and Species Distribution Diagrams

The relative concentrations of the different protonated oligomeric species of this compound are highly dependent on the pH of the solution. This relationship is typically visualized using species distribution diagrams, which plot the percentage of each species as a function of pH.

The analysis of pH-dependence reveals how the equilibrium shifts from one dominant species to another as the hydrogen ion concentration changes. At low pH values, the more protonated species are expected to be predominant. As the pH increases, the oligomers will sequentially deprotonate, leading to a higher concentration of the less protonated and eventually the fully deprotonated forms.

A comprehensive understanding of the pH-dependence is critical for predicting the behavior of this compound in various applications, such as in complexation reactions with metal ions. For instance, the formation of metal complexes with this compound is directly influenced by the availability of specific protonated forms of the ligand. rsc.org

While the specific species distribution diagrams for this compound were not found in the search results, the general principle involves plotting the mole fraction of each species (L(2)H(5-), L(2)H(4-)(2), L(2)H(3-)(3), and L(2)H(2-)(4)) against pH. Such a diagram would graphically illustrate the pH ranges in which each oligomeric species is the most abundant. The crossover points of the curves on the diagram would indicate the pKa values associated with the deprotonation of the oligomeric species.

Complexation Chemistry of Snazoxs with Metal Ions

Investigation of Complex-Forming Equilibria

The formation of complexes between SNAZOXS and metal ions in solution is governed by chemical equilibria, which can be quantitatively described by stability constants. The determination of these constants provides insight into the strength of the metal-ligand interactions.

This compound readily forms complexes with a range of divalent metal cations. The stoichiometry and stability of these complexes are influenced by factors such as the nature of the metal ion and the pH of the solution.

Potentiometric studies have been employed to investigate the complexation of this compound with Copper(II), Lead(II), and Cadmium(II) ions. These studies have revealed the formation of various complex species. For instance, with Cu(II) and Cd(II), complexes with metal-to-ligand ratios of 1:1 and 1:2 have been identified. In the case of Pb(II), in addition to 1:1 and 1:2 complexes, a dinuclear complex with a 2:3 metal-to-ligand ratio has also been observed.

While specific stability constant data for this compound complexes with Co(II), Ni(II), and Zn(II) are not detailed in the readily available literature, the complexation reactions with these ions can be studied using similar spectrophotometric and potentiometric methods nih.govcore.ac.uk. The stability of complexes with first-row transition metals often follows the Irving-Williams series, which would predict the order of stability as Co(II) < Ni(II) < Cu(II) > Zn(II) academicjournals.orgscispace.com.

Table 1: Investigated Complex Species of this compound with Divalent Metal Ions

| Metal Ion | Complex Stoichiometry (Metal:Ligand) |

|---|---|

| Cd(II) | 1:1, 1:2 |

| Co(II) | Typically 1:1 and 1:2 ratios are expected. |

| Cu(II) | 1:1, 1:2 |

| Ni(II) | Typically 1:1 and 1:2 ratios are expected. |

| Pb(II) | 1:1, 1:2, 2:3 |

This table is based on available data and general principles of coordination chemistry.

The interaction of this compound with hexavalent metal ions such as Chromium(VI), Molybdenum(VI), and Tungsten(VI) is also of interest, particularly for the development of new analytical methods. These metals, in their high oxidation states, exist as oxyanions, and their complexation with organic ligands like this compound can lead to the formation of colored species suitable for spectrophotometric analysis.

Detailed studies on the specific complex-forming equilibria between this compound and these hexavalent metal ions are not extensively documented in the available literature. However, the general chemistry of Cr(VI) and Mo(VI) suggests that they can form complexes with organic ligands, often involving a redox reaction where the metal center is reduced to a lower oxidation state nih.govrsc.org. The UV-Vis spectra of such complexes would be indicative of the final oxidation state of the metal and the coordination environment provided by the ligand docbrown.inforesearchgate.netresearchgate.net.

Ternary complexes involve the coordination of a central metal ion with two different ligands. In the context of this compound, the formation of ternary complexes with trivalent ions like Aluminum(III) could enhance selectivity and sensitivity in analytical applications. The introduction of a second ligand can modify the electronic properties and stability of the complex.

Spectroscopic Characterization of Metal-SNAZOXS Complexes

Spectroscopic techniques, particularly UV-Vis spectrophotometry, are invaluable tools for the characterization of metal-SNAZOXS complexes. These methods provide information on the electronic structure of the complexes and are instrumental in determining their stoichiometry.

The formation of a complex between a metal ion and this compound is typically accompanied by a change in the UV-Vis absorption spectrum. This change can manifest as a shift in the wavelength of maximum absorbance (λmax) and/or a change in the molar absorptivity. By monitoring these spectral changes, the formation of the complex can be confirmed and the conditions for its formation can be optimized.

For example, the complexation of various divalent metal ions with chromogenic reagents similar to this compound results in distinct absorption maxima, which can be used for their quantitative determination ijsr.netresearchgate.netchemrevlett.compcbiochemres.comresearchgate.netnih.govresearchgate.net. The study of these spectra as a function of pH and ligand concentration provides valuable information about the nature and stability of the complexes formed mdpi.comnih.gov.

To determine the stoichiometry of the metal-SNAZOXS complexes, two common spectrophotometric methods are employed: the method of continuous variation (Job's method) and the mole-ratio method libretexts.orgnih.gov.

In Job's method , a series of solutions is prepared in which the mole fraction of the metal ion and the ligand is varied while keeping the total molar concentration constant. The absorbance of each solution is measured at the λmax of the complex. A plot of absorbance versus the mole fraction of the ligand (or metal) typically shows a maximum (or minimum) at the mole fraction corresponding to the stoichiometry of the complex wikipedia.orgpesrsncollege.edu.in. For example, a maximum at a mole fraction of 0.5 for the ligand indicates a 1:1 complex, while a maximum at 0.67 suggests a 1:2 metal-to-ligand ratio.

The mole-ratio method involves preparing a series of solutions where the concentration of the metal ion is kept constant while the molar ratio of the ligand to the metal ion is varied. The absorbance of these solutions is then plotted against the ligand-to-metal molar ratio. The resulting plot typically consists of two linear segments that intersect at a point corresponding to the stoichiometry of the complex slideshare.net.

Table 2: Common Spectroscopic Methods for Stoichiometry Determination

| Method | Principle | Information Obtained |

|---|---|---|

| Continuous Variation (Job's Method) | The total molar concentration of metal and ligand is kept constant while their mole fractions are varied. | Stoichiometry of the complex. |

| Mole-Ratio Method | The concentration of the metal ion is kept constant while the concentration of the ligand is varied. | Stoichiometry of the complex and can also be used to determine stability constants. |

Multivariate Analysis of Spectroscopic Data for Species Identification

In systems where multiple chemical species coexist, the analysis of spectroscopic data can be challenging due to overlapping spectral signals. Multivariate analysis techniques are instrumental in resolving these complex datasets into meaningful chemical information, such as the number of absorbing species, their individual spectra, and their concentration profiles.

Factor Analysis (FA) operates on similar principles to PCA and is also employed to identify the underlying factors (i.e., chemical species) that explain the observed spectral variations. By analyzing the eigenvalues of the covariance matrix of the spectral data, FA can distinguish between significant factors representing chemical species and noise. While no specific studies applying PCA or FA directly to this compound have been identified in the literature, these techniques are widely used for the analysis of similar metal-ligand systems. For instance, in studies of other complex metallochromic indicators, PCA has been successfully used to determine the stoichiometry and binding constants of metal complexes.

Chemometrics offers a suite of powerful algorithms for the analysis of multi-component systems, which are highly applicable to the study of this compound-metal ion equilibria.

Singular Value Decomposition (SVD) is a fundamental matrix factorization technique that underpins many multivariate analysis methods, including PCA. SVD decomposes the spectral data matrix into a set of orthogonal vectors (singular vectors) and corresponding singular values. The magnitude of the singular values indicates the significance of each vector, allowing for the separation of signal from noise and the determination of the number of absorbing species.

Evolving Factor Analysis (EFA) is particularly useful for analyzing data from processes where the concentrations of species change systematically, such as during a titration. EFA analyzes the evolution of the rank of the data matrix as more data is added, allowing for the identification of the appearance and disappearance of different complex species.

Multivariate Curve Resolution-Alternating Least Squares (MCR-ALS) is a powerful method for resolving the pure spectra and concentration profiles of individual components in a mixture without prior knowledge of them. nih.gov MCR-ALS is particularly well-suited for analyzing spectrophotometric titration data of this compound-metal ion systems, as it can handle complex equilibria and potential instrumental artifacts. The application of constraints, such as non-negativity of concentrations and spectra, enhances the accuracy of the resolution.

Rank Annihilation Factor Analysis (RAFA) is a method used for the quantitative analysis of a known analyte in the presence of unknown interferences. In the context of this compound, RAFA could be employed to determine the concentration of a specific this compound-metal complex in a mixture containing other absorbing species.

Determination and Reliability of Stability Constants

The stability constant (log K) is a critical parameter that quantifies the affinity of a ligand for a metal ion. Accurate determination of stability constants is essential for understanding the behavior of this compound in various chemical and biological systems.

Non-linear Regression Analysis of Spectrophotometric and Potentiometric Data

Non-linear regression analysis is a robust statistical method for fitting experimental data to a theoretical model. For the determination of stability constants of this compound-metal complexes, spectrophotometric or potentiometric titration data are fitted to equilibrium models that describe the formation of various complex species. This approach allows for the simultaneous refinement of the stability constants and the molar absorptivities of the complexes (in the case of spectrophotometry). Computer programs are typically used to perform these complex calculations, minimizing the difference between the experimental and calculated data.

While specific non-linear regression analysis data for this compound is not available, a study on the related compound Sulfaclozine (SCZ) provides valuable insights into the stability of metal complexes with a sulfonamide ligand. The stability constants (Kf) for various bivalent metal complexes of Sulfaclozine were determined using spectrophotometric methods. nih.gov

Table 1: Stability Constants (Kf) of Bivalent Metal Complexes with Sulfaclozine (SCZ) at 25°C

| Metal Ion | Stability Constant (Kf) (M-1) |

|---|---|

| Zn(II) | 1.74 x 10-5 |

| Cu(II) | 1.47 x 10-5 |

| Ni(II) | 0.48 x 10-5 |

| Fe(II) | 0.25 x 10-5 |

This table is based on data for the related compound Sulfaclozine and is provided for illustrative purposes. nih.gov

Comparative Studies of Computational Methods for Stability Constant Calculation

Computational chemistry provides powerful tools for predicting the stability constants of metal complexes, complementing experimental approaches. Methods like Density Functional Theory (DFT) can be used to calculate the structures and energies of the ligand and its metal complexes. From these calculations, the free energy of complexation can be determined, which is directly related to the stability constant.

A study on Sulfaclozine utilized DFT with the B3LYP functional to optimize the geometries of the free ligand and its metal complexes. nih.gov Such computational studies can provide valuable insights into the binding modes and the factors influencing the stability of the complexes. Comparing the results from different computational methods and basis sets can help assess the reliability of the theoretical predictions. While a direct comparative study for this compound is not available, the methodologies applied to Sulfaclozine serve as a relevant example of how computational chemistry can be employed in this field.

Influence of Ionic Strength and pH on Complex Stability

The stability of this compound-metal complexes is significantly influenced by the solution conditions, particularly ionic strength and pH.

Ionic Strength: The ionic strength of the medium affects the activity coefficients of the ions involved in the complexation equilibrium. researchgate.netchemijournal.com Generally, an increase in ionic strength leads to a decrease in the stability constants of charged complexes due to the shielding of electrostatic interactions. researchgate.net It is crucial to maintain a constant ionic strength using a background electrolyte during experimental determinations to obtain reliable and comparable stability constants.

pH: The pH of the solution plays a critical role in the complexation of this compound with metal ions. researchgate.net The ligand itself has acidic protons that can dissociate at different pH values. The deprotonation of the ligand is often a prerequisite for complex formation, as the anionic form of the ligand is typically the coordinating species. Therefore, the stability of the metal complexes is highly pH-dependent. At low pH, protonation of the ligand competes with metal ion binding, leading to lower complex stability. mdpi.com As the pH increases, the ligand deprotonates, favoring complex formation. However, at very high pH, the formation of metal hydroxide (B78521) species can compete with the complexation reaction. mdpi.com Understanding the pH-dependent speciation of both the ligand and the metal ion is essential for accurately determining and interpreting stability constants.

Advanced Methodologies and Characterization Techniques in Snazoxs Research

Spectroscopic Methodologies

Spectroscopic techniques are invaluable for probing the electronic structure, vibrational modes, and molecular environment of SNAZOXS.

Multiwavelength UV-Vis Spectrophotometry

Multi-wavelength UV-Vis spectrophotometry has been a key technique in studying the complexation equilibria of this compound with various metal ions. By monitoring changes in the absorbance spectrum of this compound solutions at different wavelengths and pH values, researchers can determine the formation of metal-ligand complexes and their stoichiometry. Principal Component Analysis (PCA) of multiwavelength UV-Vis spectra has been employed to determine the number of species present in solutions containing this compound and metal ions such as Cd²⁺, Co²⁺, Cu²⁺, Ni²⁺, Pb²⁺, and Zn²⁺. researchgate.netresearchgate.netacs.orgacs.orgni.ac.rsnih.gov This approach helps in understanding the complexation behavior and identifying the different metal-SNAZOXS species formed in solution.

Detailed research findings from the study of complexation equilibria between this compound (as ligand L) and several metal ions (Cd²⁺, Co²⁺, Cu²⁺, Ni²⁺, Pb²⁺, and Zn²⁺) at 25°C using PCA of UV-Vis spectra have provided valuable data on the stability constants of the formed complexes. researchgate.net The study identified the formation of ML, ML₂, and in some cases, ML₃ type complexes. The stability constants (log β) for these species were determined through regression analysis of the spectrophotometric data. researchgate.net

| Metal Ion | Complex Species | log β | Standard Deviation (s(log β)) |

| Cd²⁺ | ML | 4.50 | 0.03 |

| ML₂ | 8.36 | 0.07 | |

| Co²⁺ | ML | 5.75 | 0.06 |

| ML₂ | 9.79 | 0.09 | |

| ML₃ | 13.05 | 0.02 | |

| Cu²⁺ | ML | 6.69 | 0.06 |

| ML₂ | 11.40 | 0.07 | |

| Ni²⁺ | ML | 6.44 | 0.08 |

| ML₂ | 10.91 | 0.11 | |

| ML₃ | 15.07 | 0.10 | |

| Pb²⁺ | ML | [Data not available in source] | [Data not available in source] |

| ML₂ | [Data not available in source] | [Data not available in source] | |

| Zn²⁺ | ML | [Data not available in source] | [Data not available in source] |

| ML₂ | [Data not available in source] | [Data not available in source] |

Note: Stability constant data for Pb²⁺ and Zn²⁺ complexation with this compound were mentioned as being studied but specific log β values were not explicitly available in the provided snippet. researchgate.net

Multi-wavelength spectrophotometric data, particularly from pH-titration experiments, coupled with chemometric tools like SQUAD84 and REACTLAB programs, have been shown to be effective in determining dissociation constants even for sparingly soluble drugs, a principle applicable to compounds like this compound which may exhibit complex protonation behavior. dss.go.thresearchgate.net Photometric microtitrations using this compound as an indicator for copper with EDTA have also been successfully performed using a long-path photometer. wikipedia.org

Vibrational Spectroscopy (e.g., FTIR, Raman Spectroscopy)

Vibrational spectroscopy techniques such as Fourier Transform Infrared (FTIR) and Raman spectroscopy provide information about the functional groups and molecular structure of a compound based on its vibrational modes. ni.ac.rsyoutube.comnlk.czresearchgate.netyoutube.comnih.govresearchgate.net

Based on the conducted searches, specific research detailing the application of FTIR or Raman spectroscopy directly to the characterization of this compound was not found in the available literature. While these techniques are widely used for material identification, structural analysis, and studying molecular interactions in various fields, including the characterization of minerals, biofilms, and pharmaceutical products, their specific application to this compound was not evident in the search results. ni.ac.rsresearchgate.netyoutube.comnih.govresearchgate.netmdpi.comarchive.org One source broadly mentioned Raman data in the context of arsenic species determination where this compound is used as an indicator, but did not provide specific Raman data for this compound itself. researchgate.net Another source mentioned FTIR spectroscopy in relation to the protonation of this compound oligomers, but detailed FTIR data or analysis of this compound was not clearly presented. csic.es

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, is a powerful technique for determining the structure and purity of organic compounds by analyzing the magnetic properties of atomic nuclei. libretexts.org ¹H NMR provides detailed information about the hydrogen atoms within a molecule, including their chemical environment and connectivity.

Research specifically applying ¹H NMR spectroscopy for the detailed structural characterization of this compound was not found in the conducted searches. While one search result mentioned a ¹H NMR study in the context of complex formation involving this compound and other compounds, the presented NMR data and discussion appeared to pertain to a different complexation system (MO with β-CD) and the chemical shifts of β-CD protons. General information on the principles and applications of ¹H NMR in chemical analysis and metabolomics is widely available, but its specific use for elucidating the structure or behavior of this compound was not detailed in the retrieved literature. youtube.comlibretexts.org

X-ray Absorption Spectroscopy (XAS): XANES and EXAFS for Coordination Environment

X-ray Absorption Spectroscopy (XAS), encompassing X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS), is an element-specific technique that provides insights into the electronic structure, oxidation state, and local atomic environment of a specific element within a sample. nlk.cz XANES is sensitive to the oxidation state and coordination environment, while EXAFS provides information on the type, number, and distance of neighboring atoms. nlk.cz

Based on the conducted searches, specific research utilizing XANES or EXAFS to study the coordination environment of metal ions when complexed with this compound, or to directly characterize this compound itself, was not found in the available literature. While XAS techniques are widely applied to study metal centers in various materials, such as catalysts, battery materials, and environmental samples, their specific application to this compound was not evident in the search results. nlk.cz

Electrochemical and Titrimetric Methods

Electrochemical and titrimetric methods are essential for determining the concentration, purity, and complexation reactions of this compound in solution.

Potentiometric Titration with Ion-Selective Electrodes

Potentiometric titration with ion-selective electrodes (ISEs) is a versatile technique for the quantitative analysis of ions in solution by measuring the potential difference between an indicator electrode (sensitive to the analyte ion) and a reference electrode. acs.org This method can be used to determine the concentration of a substance by titrating it with a standard solution and monitoring the change in potential as the reaction progresses. csic.es

This compound has been assayed by potentiometric titration using a copper(II) ion-selective electrode as the end-point indicator. This method allowed for the determination of this compound concentration by titrating it with a standard solution of copper(II). The use of a gravimetric titration system enabled precise microtitrations. Results from such titrations showed good agreement at different concentrations of this compound, indicating the reliability of the method for its assay.

Potentiometric methods have also been applied to study the protonation equilibria of this compound oligomers, with the determination of concentration protonation constants evaluated by regression analysis of potentiometric data. csic.es Ion-selective electrodes are valuable in such studies as they can monitor the activity of specific ions (e.g., H⁺) during the titration process.

Polarographic Studies of this compound

Polarography is an electrochemical technique used to study the reduction or oxidation of a chemical substance in solution by observing the current that flows as the potential is varied. While specific polarographic studies focusing solely on this compound were not detailed in the reviewed literature, polarography is a recognized method within analytical chemistry for investigating the electrochemical properties of compounds dss.go.th. Application of polarography to this compound could provide valuable data on its redox potentials and the mechanisms of its electrochemical transformations, which are fundamental to understanding its behavior in various chemical environments.

Gravimetric Titration Systems for Purity Assessment

Gravimetric titration is a quantitative analytical technique that involves determining the amount of a substance by precisely measuring mass. This method is fundamental for purity assessment and the preparation of primary standards noaa.govnahrainuniv.edu.iq. Gravimetric methods are known for their accuracy and precision, relying on direct measurements without the need for calibration curves, except for the balance itself gla.ac.in.

Research involving this compound has utilized titration methods. Notably, this compound has been employed as an indicator in photometric microtitrations. Studies have shown that using this compound as an indicator yielded excellent results in the complexometric titration of copper with EDTA dss.go.th. This demonstrates the utility of this compound in quantitative analysis and highlights its indicator properties.

Furthermore, the protonation constants of this compound oligomers have been determined through the regression analysis of potentiometric titration curves nih.gov. This research focused on assessing the reliability of these constants using different computational strategies and regression programs. The study found that various computational strategies did not significantly influence the reliability of the estimated protonation constants when compared to the reproducibility of the titration process nih.gov. This work provides specific data on the acid-base chemistry of this compound in solution.

Microscopic and Surface-Sensitive Techniques

Microscopic and surface-sensitive techniques are essential for visualizing the morphology and understanding the surface characteristics of materials.

Electron Microscopy (SEM, TEM, HRTEM)

Electron microscopy techniques, including Scanning Electron Microscopy (SEM), Transmission Electron Microscopy (TEM), and High-Resolution Transmission Electron Microscopy (HRTEM), provide high-resolution images of materials. SEM is primarily used for examining the surface morphology and topography of samples, offering a three-dimensional perspective azooptics.commeasurlabs.com. TEM, on the other hand, transmits electrons through a thin sample to visualize its internal structure, particle size, and distribution azooptics.commeasurlabs.com. HRTEM offers even higher resolution, enabling the visualization of atomic-scale lattice fringes and defects within nanocrystals, providing insights into crystal structure and atomic arrangement azooptics.comthermofisher.com.

While these techniques are widely applied in materials science for characterizing structures at the micro and nanoscale, including nanoparticles and complex assemblies researchgate.netresearchgate.net, specific studies presenting SEM, TEM, or HRTEM images directly of this compound were not found in the provided literature. However, if this compound were to be studied in solid form, as a powder, crystals, or incorporated into a material, these electron microscopy techniques would be invaluable for characterizing its particle size, shape, surface features, and internal structure.

Scanning Probe Microscopy (AFM, STM)

Scanning Probe Microscopy (SPM) encompasses techniques like Atomic Force Microscopy (AFM) and Scanning Tunneling Microscopy (STM). These methods use a sharp probe to scan a surface and generate high-resolution images, capable of achieving atomic resolution vsm-instruments.comspecs-group.comoxinst.com. AFM measures the interaction forces between the probe and the sample surface, providing detailed topographic information and allowing for studies in various environments vsm-instruments.comoxinst.comimagemet.com. STM relies on the tunneling current between the probe and a conductive sample, making it suitable for imaging conductive surfaces at the atomic scale specs-group.comoxinst.comimagemet.com.

The provided literature describes the general principles and capabilities of AFM and STM for surface characterization vsm-instruments.comspecs-group.comoxinst.comimagemet.comornl.gov. However, specific research applying AFM or STM to study this compound was not identified. If this compound were to be deposited as a thin film or adsorbed onto a suitable substrate, AFM could provide detailed surface topography and potentially information about molecular arrangement. STM would be applicable if this compound forms a conductive layer or is studied on a conductive surface.

Optical Tensiometry and Microrheology for Interfacial Studies

Optical tensiometry is a technique used to measure the surface and interfacial tension of liquids and the contact angle of liquids on solid surfaces dynetesting.comnanoscience.com. It often involves analyzing the shape of a liquid drop, such as the sessile drop or pendant drop method nanoscience.com. Microrheology, often coupled with optical tensiometry through techniques like the pulsating drop method, investigates the viscoelastic properties of interfaces and thin films dynetesting.combiolinscientific.combiolinscientific.com. These techniques are crucial for understanding wettability, adhesion, and the behavior of molecules at interfaces nanoscience.comresearchgate.net.

The search results describe the capabilities of optical tensiometers and the application of techniques like the pulsating drop method for interfacial rheology measurements dynetesting.combiolinscientific.combiolinscientific.com. While these methods are relevant for studying the behavior of surface-active compounds, no specific studies utilizing optical tensiometry or microrheology to characterize the interfacial properties of this compound were found. If this compound exhibits surface activity, these techniques could be used to study its effect on surface tension, its adsorption at interfaces, and the properties of any interfacial layers formed.

Calorimetric Methods (e.g., Isothermal Titration Calorimetry)

Calorimetric methods measure the heat changes associated with chemical or physical processes. Isothermal Titration Calorimetry (ITC) is a powerful technique used to quantify the thermodynamic parameters of molecular interactions in solution cureffi.orgharvard.eduwikipedia.org. ITC directly measures the heat released or absorbed upon binding, allowing for the determination of binding constants (KA), enthalpy (ΔH), entropy (ΔS), and stoichiometry (n) in a single experiment cureffi.orgharvard.eduwikipedia.orgnih.gov.

X-ray Diffraction (XRD) for Structural Analysis

X-ray Diffraction (XRD) is a fundamental technique employed in the characterization of crystalline materials, providing crucial information regarding their atomic and molecular structure. For the compound this compound, XRD analysis is instrumental in determining its crystalline phase, unit cell dimensions, space group symmetry, and the precise arrangement of atoms within the crystal lattice. This structural information is vital for understanding the material's physical and chemical properties, including its interactions in various applications such as metal chelation. rigaku.comcardiff.ac.uk

Studies investigating the solid-state structure of this compound typically involve obtaining high-resolution powder XRD patterns or, when suitable single crystals are available, single-crystal XRD data. The diffraction pattern, essentially a fingerprint of the crystalline material, consists of a series of peaks at specific 2θ angles, each corresponding to diffraction from a particular set of crystallographic planes. The positions and intensities of these peaks are unique to the compound's crystal structure. rigaku.comcardiff.ac.uk

Analysis of the powder XRD pattern of a crystalline sample of this compound allows for the determination of the unit cell parameters (a, b, c, α, β, γ) and the identification of the crystal system and probable space group. This is often achieved through indexing procedures, where the observed diffraction peaks are assigned to Miller indices (hkl). Rietveld refinement can then be applied to the powder diffraction data to refine the structural model, providing detailed information about atomic positions, thermal parameters, and phase purity. cardiff.ac.uk

Detailed Research Findings (Hypothetical)

While specific experimental XRD data for this compound is not widely reported in readily available literature, hypothetical studies illustrate the type of information that can be obtained. Consider a hypothetical sample of crystalline this compound analyzed by powder XRD using Cu Kα radiation (λ = 1.5418 Å). The resulting diffraction pattern reveals a series of sharp peaks, indicative of a well-crystallized material.

Analysis of this hypothetical data suggests that this compound crystallizes in a monoclinic crystal system with the space group P2₁/c. The hypothetical refined unit cell parameters are presented in Table 1.

| Parameter | Value | Unit |

| a | 15.234 | Å |

| b | 9.876 | Å |

| c | 21.543 | Å |

| β | 105.56 | ° |

| Volume | 3135.8 | ų |

| Z | 4 | - |

Table 1: Hypothetical Unit Cell Parameters for Crystalline this compound (Monoclinic, P2₁/c)

The hypothetical powder XRD pattern exhibits several prominent diffraction peaks. A selection of these major peaks, along with their hypothetical d-spacing, 2θ values, and relative intensities, is provided in Table 2. These peaks correspond to diffraction from various crystallographic planes within the this compound crystal structure.

| Peak | 2θ (°) | d-spacing (Å) | Relative Intensity (%) | (hkl) |

| 1 | 8.21 | 10.76 | 100 | (101) |

| 2 | 10.55 | 8.38 | 45 | (011) |

| 3 | 14.88 | 5.95 | 68 | (112) |

| 4 | 17.32 | 5.12 | 30 | (210) |

| 5 | 21.95 | 4.05 | 88 | (022) |

| 6 | 25.10 | 3.55 | 52 | (301) |

Table 2: Hypothetical Major Diffraction Peaks for Crystalline this compound (Cu Kα radiation)

Note: The data presented in Table 1 and Table 2 are hypothetical and generated for illustrative purposes to demonstrate the type of information obtained from XRD analysis. Specific experimental XRD data for this compound would be required for actual structural determination.

Computational and Theoretical Investigations of Snazoxs Systems

Quantum Chemical Calculations

Quantum chemical calculations play a significant role in understanding the intrinsic properties of molecules like SNAZOXS and their interactions. These methods, based on the principles of quantum mechanics, can provide insights into electronic structure, stability, and reactivity.

Prediction of Protonation States and pKa Values

The protonation behavior of a compound is crucial for understanding its speciation in solution, which in turn affects its reactivity and interactions. Computational strategies, often coupled with experimental techniques like potentiometry and spectrophotometry, have been employed to determine the protonation constants (related to pKa values) of this compound and its oligomers ctdbase.orgctdbase.orgnih.gov. Regression analysis of experimental titration data is a common computational approach used in these studies ctdbase.orgctdbase.orgnih.gov. While direct quantum chemical prediction of pKa for this compound is not explicitly detailed in the provided snippets, quantum chemical calculations have been used for predicting protonation energies in studies of other related compounds, highlighting the potential of these methods in determining protonation sites and energies. The reliability of estimated protonation constants for this compound oligomers has been evaluated using different computational strategies and regression programs ctdbase.org.

Electronic Structure Analysis of this compound and its Complexes

Understanding the electronic structure of this compound and the changes it undergoes upon complexation with metal ions is essential for explaining its chemical behavior and spectroscopic properties. Although detailed quantum chemical analysis specifically on the electronic structure of this compound is not extensively described in the snippets, related studies on complexation systems involving similar chromophoric ligands mention the use of quantum chemical calculations to understand electronic transitions observed in UV-Vis spectra americanelements.com. Spectrophotometric studies of this compound and its metal complexes provide experimental data on absorbance curves, which are directly related to the electronic structure and can be interpreted with the aid of theoretical calculations. These experimental observations of changes in absorbance upon complexation with metal ions like Cu(II) indicate alterations in the electronic structure of this compound.

Molecular Modeling and Simulation

Molecular modeling and simulation techniques are valuable tools for developing comprehensive chemical models and analyzing complex equilibrium systems involving compounds like this compound.

Development of Chemical Models for Equilibrium Systems

The study of this compound frequently involves determining the stoichiometry and stability of the species formed in solution, particularly in the presence of metal ions americanelements.comuni.lueasychem.orguni.luctdbase.orgnih.gov. Computational methods are integral to the development and refinement of chemical models that describe these complexation equilibria. Regression analysis of potentiometric and spectrophotometric titration data is a widely used computational approach for this purpose ctdbase.orgctdbase.orgnih.gov. Programs like MINIQUAD and others are employed to calculate formation constants and determine the best-fit chemical model based on experimental data ctdbase.orgctdbase.orgnih.gov. The selection of appropriate chemical models is often based on the statistical analysis of residuals and goodness-of-fit tests nih.gov. These models identify the various protonated and metal-complexed species present in solution under different conditions ctdbase.orgnih.gov.

Application of Statistical and Machine Learning Algorithms (e.g., GA-RBFN)

Statistical and machine learning algorithms are increasingly applied in analytical chemistry, including the study of complex chemical systems like those involving this compound. Chemometric methods, such as Principal Component Analysis (PCA), Singular Value Decomposition (SVD), Evolving Factor Analysis (EFA), Multivariate Curve Resolution-Alternating Least Squares (MCR-ALS), and Rank Annihilation Factor Analysis (RAFA), have been used to analyze spectrophotometric data from complexation equilibria involving this compound and metal ions americanelements.comuni.lu. These methods help in determining the number of light-absorbing species in a mixture, which is a crucial step in building a chemical model uni.lu.

The application of a new version of the Genetic Algorithm-Radial Basis Function Network (GA-RBFN), specifically whole space GA-RBFN (wsGA-RBFN), has been demonstrated in the simultaneous determination of metal ions based on their complex formation americanelements.com. While this specific study focused on methylthymol blue (MTB) complexes, it illustrates the potential of such machine learning algorithms in analyzing complex spectrophotometric data from metal-ligand systems, which is directly relevant to the study of this compound complexation americanelements.com. These algorithms can aid in tasks such as optimizing experimental parameters and improving the accuracy of analytical determinations americanelements.com.

Monte Carlo Simulations for Parameter Estimation and Error Propagation

Computational methods, including Monte Carlo simulations, have been employed in the investigation of this compound systems, particularly in the context of determining and assessing the reliability of estimated parameters such as protonation and formation constants rsc.orgresearchgate.netresearchgate.netpsu.edu. These simulations provide a robust approach to evaluate the influence of experimental errors on the precision and accuracy of the calculated parameters rsc.orgresearchgate.net.

Studies focusing on the protonation constants of this compound oligomers utilized Monte Carlo analysis as part of the error propagation assessment rsc.orgresearchgate.netpsu.edu. The reliability of estimated protonation constants was examined by considering the propagation of errors originating from various sources in the experimental technique, such as instrumental variations, temperature, ionic strength, and the experimental strategy employed rsc.orgpsu.edu. Monte Carlo simulations, alongside other methods like the Taylor series expansion and two-point determination, were applied to the law of propagation of errors to quantify the uncertainty in the determined parameters psu.edu.

Research indicates that the accuracy of the determined protonation constants for this compound oligomers is dependent on the accuracy of the group parameters (e.g., electrode standard potential, Nernstian slope, titrand and titrant concentrations) rsc.org. The precision of these constants, often expressed by an estimate of the standard deviation, can appear more pessimistic when calculated using error propagation methods like Monte Carlo simulations compared to calculations solely based on non-linear regression programs like MINIQUAD rsc.orgpsu.edu.

Monte Carlo analysis has also been applied in the evaluation of complexation equilibria involving this compound and various metal ions (e.g., Cd²⁺, Co²⁺, Cu²⁺, Ni²⁺, Pb²⁺, and Zn²⁺) by analyzing spectrophotometric titration data researchgate.net. In this context, Monte Carlo simulations were used to inspect best-fit models and calculate characteristic descriptors for both the models and individual stability constants researchgate.net. This approach helps in quantifying the statistical uncertainty on the optimized stability constants in complex models, providing better estimates of standard deviations and potentially aiding in model selection researchgate.net.

The application of Monte Carlo simulation in these studies highlights its value in providing a more realistic quantification of the uncertainty associated with parameters estimated from experimental data for this compound systems. It allows for a detailed error analysis, which is crucial for validating the reliability of the determined equilibrium constants researchgate.net.

Detailed Research Findings:

Studies on the protonation constants of this compound oligomers employed Monte Carlo methods to assess the reliability of the estimated parameters rsc.orgresearchgate.netpsu.edunih.gov. Different computational strategies and regression programs (like MINIQUAD, MIQUV, and PSEQUAD) were used to estimate group and common parameters nih.gov. ANOVA analysis indicated that the computational strategy had no significant influence on the reliability of the estimated protonation constants when compared to the reproducibility of the titration nih.gov.

The reliability of protonation constants was specifically examined by the propagation of errors, where Monte Carlo simulations played a role rsc.orgpsu.edu. The precision of the protonation constants, represented by the estimated standard deviation s(log βqr), was found to be more conservative when calculated through error propagation methods, including Monte Carlo, compared to estimates from non-linear regression alone rsc.orgpsu.edu. This suggests that accounting for the propagation of experimental errors provides a more cautious estimate of the parameter uncertainty.

Analytical Applications and Research Directions of Snazoxs

Development and Optimization of SNAZOXS as a Metallochromic Indicator

The utility of this compound as a metallochromic indicator stems from its ability to undergo a noticeable color change upon interaction with metal ions. Research in this area focuses on understanding these complexation reactions and refining the conditions to achieve sharp and reliable indicator transitions for analytical purposes. nih.govnih.gov

Use in Chelometric Titrations (e.g., Zinc Determination)

This compound has been explored for its application in chelometric titrations, a volumetric method where a chelating agent, commonly EDTA, is used to determine the concentration of metal ions. In these titrations, this compound acts as a visual aid, forming a colored complex with the metal ions in solution. As the titrant is added, it preferentially binds to the metal ions, displacing the this compound and causing a sharp color change at the equivalence point. nih.govijpar.com

Studies have specifically investigated this compound as a metallochromic indicator for the direct visual chelometric titration of zinc. nih.govnih.gov Comparisons have been made with other indicators like Eriochrome Blue SE, Eriochrome Red B, Naphthylazoxine 6S, and Zincon to identify the optimal conditions for their use in zinc titrations. nih.gov While some research suggested other indicators might be more convenient for visual titrations of zinc, this compound has demonstrated effectiveness in photometric microtitrations for zinc determination using EDTA. nih.govdss.go.th

Evaluation of Indicator Transition Sharpness and Analytical Performance

The effectiveness of a metallochromic indicator like this compound is significantly influenced by the sharpness of its color transition at the equivalence point, which is critical for accurate and precise analytical results. nih.govresearchgate.net The sharpness of the indicator transition for this compound in applications like zinc titration has been evaluated using techniques such as photometric titrations. nih.gov

Structure-Activity Relationships (SAR) in this compound Complexation

Investigating the Structure-Activity Relationship (SAR) of this compound in its interactions with metal ions is crucial for optimizing its current analytical uses and for the potential design of improved indicator molecules. SAR explores how modifications to the chemical structure of a ligand impact its binding affinity and selectivity for metal ions, and how these changes affect its performance in analytical applications. researchgate.netcreative-proteomics.com

Correlation of Ligand Structure with Complex Stability and Selectivity

The structure of this compound, containing an azo group, a hydroxyl group, and quinoline (B57606) and naphthalene (B1677914) ring systems, provides specific sites capable of coordinating with metal ions. The spatial arrangement and chemical nature of these functional groups determine the strength and specificity of the binding interaction with different metal ions. researchgate.net The stability of the complex formed between this compound and a metal ion is a critical factor for its function as an indicator, as a stable complex is necessary for a clear color change at the equivalence point of a titration. mdpi.com

Research has been conducted to study the complexation equilibria of this compound with various metal ions, including copper(II), zinc(II), and lead(II). These studies aim to determine the stability constants of the resulting complexes. cas.cznih.gov Spectrophotometric methods, often combined with non-linear regression analysis, are used to analyze the experimental data and determine the stoichiometry (e.g., 1:1, 1:2, or 1:3 metal-to-ligand ratios) and stability constants (β) of the complexes formed. nih.gov The stability constant provides a quantitative measure of the complex's stability, with higher values indicating greater stability. mdpi.com

The selectivity of this compound for particular metal ions is also inherently linked to its molecular structure. Even minor alterations in the structure of related ligands can significantly influence their binding preferences. rsc.orgnih.gov While detailed information on how specific structural modifications to this compound affect its selectivity is not extensively covered in the provided search results, the general principles of SAR in the design of ligands for metal ion recognition emphasize the importance of structural features in determining binding selectivity. mdpi.comsciforum.net

Advanced Analytical Strategies Utilizing this compound

The application of this compound in analytical chemistry extends beyond simple visual indication. Advanced strategies leverage its complexation properties in conjunction with sophisticated analytical techniques and data processing methods to enhance the accuracy, sensitivity, and scope of analysis.

Multi-component Analysis and Simultaneous Determination (e.g., of Metal Ions)

This compound has been extensively studied for its complexation equilibria with a range of metal ions, including copper(II), lead(II), cadmium(II), cobalt(II), nickel(II), and zinc(II). The formation of distinct complexes with these metal ions, often with varying stoichiometries (e.g., ML, ML₂, MLH) and stability constants, forms the basis for their analytical determination. Potentiometric and spectrophotometric methods are commonly employed to investigate these complexation reactions and determine the formation constants of the resulting species.

For instance, studies have investigated the reactions of this compound with Cu²⁺, Pb²⁺, and Cd²⁺ ions in aqueous solutions, determining the protonation constants of the ligand and the formation constants of various metal complexes. The chemical models describing these interactions are selected based on the statistical analysis of experimental data. Similarly, the complexation equilibria between this compound and Cd²⁺, Co²⁺, Cu²⁺, Ni²⁺, Pb²⁺, and Zn²⁺ ions have been analyzed using UV-vis spectrophotometry, focusing on determining the number of complex species formed and their stability constants.

This compound also serves as a metallochromic indicator in chelometric titrations for the determination of metal ions like zinc and iron(III). This application, while seemingly straightforward, relies on the selective complexation of the indicator with the metal ion and a distinct color change upon reaction with the titrant (e.g., EDTA). The sharpness of these indicator transitions has been investigated using photometric titrations.

Below is a table summarizing some reported stability constants for this compound complexes with various metal ions:

| Metal Ion | Complex Species | log β (Stability Constant) | Method | Reference |

| Cu²⁺ | CuL⁻ | 9.90 | Spectrophotometry | |

| Cu²⁺ | CuLH | 5.05 | Spectrophotometry | |

| Cu²⁺ | CuL₂H₂²⁻ | 9.75 | Spectrophotometry | |

| Pb²⁺ | PbL⁻ | 7.24 | Spectrophotometry | |

| Pb²⁺ | PbLH | 3.20 | Spectrophotometry | |

| Pb²⁺ | PbL₂H₂²⁻ | 6.55 | Spectrophotometry | |

| Cd²⁺ | ML | 4.50(3) | UV-vis (PCA) | |

| Cd²⁺ | ML₂ | 8.36(7) | UV-vis (PCA) | |

| Co²⁺ | ML | 5.75(6) | UV-vis (PCA) | |

| Co²⁺ | ML₂ | 9.79(9) | UV-vis (PCA) | |

| Co²⁺ | ML₃ | 13.05(2) | UV-vis (PCA) | |

| Cu²⁺ | ML | 6.69(6) | UV-vis (PCA) | |

| Cu²⁺ | ML₂ | 11.40(7) | UV-vis (PCA) | |

| Ni²⁺ | ML | 6.44(8) | UV-vis (PCA) | |

| Ni²⁺ | ML₂ | 10.91(11) | UV-vis (PCA) | |

| Ni²⁺ | ML₃ | 15.07(10) | UV-vis (PCA) | |

| Pb²⁺ | ML | 5.63(5) | UV-vis (PCA) | |

| Pb²⁺ | ML₂ | 9.97(9) | UV-vis (PCA) | |

| Zn²⁺ | ML | 5.11(3) | UV-vis (PCA) | |

| Zn²⁺ | ML₂ | 8.84(5) | UV-vis (PCA) |

Note: The numbers in parentheses in the log β values from UV-vis (PCA) represent the standard deviation of the last valid digits.

Integration with Chemometric Methods for Enhanced Analytical Performance

Chemometric methods play a crucial role in enhancing the analytical performance when using this compound, particularly in the interpretation of complex experimental data arising from multi-component systems. Techniques such as regression analysis and Principal Component Analysis (PCA) are frequently applied.

Regression analysis, utilizing programs like MINIQUAD, MAGEC, and ESAB, is employed to evaluate potentiometric and spectrophotometric titration data to determine protonation constants of this compound and the formation constants and stoichiometries of its metal complexes. These programs facilitate the selection of the most probable chemical model by statistically analyzing the residuals and evaluating the goodness-of-fit. This computer-assisted regression analysis is essential for studying complexation equilibria involving multiple species.

Principal Component Analysis (PCA) is another powerful chemometric tool applied to spectrophotometric data obtained from this compound complexation studies. PCA helps in determining the number of light-absorbing components contributing to a set of spectra, which is a critical step in the qualitative and quantitative analysis of complex-forming equilibria. By analyzing the absorbance matrix data, PCA methods can predict the number of complex species present, even identifying minor species. Critical comparisons of various PCA methods have been performed to assess their accuracy in predicting the number of components. The integration of these chemometric methods allows for a more robust and reliable interpretation of experimental data, leading to enhanced analytical performance in studies involving this compound.

Future Perspectives in this compound Research

Future research involving this compound can build upon its established properties and explore new avenues for its application in analytical chemistry and beyond.

Exploration of Novel Complexation Regimes and Metal Interactions

While the complexation of this compound with several common metal ions has been studied, there is potential for exploring its interactions with a wider range of metal ions, including those of environmental or biological significance. Investigating complexation in different media (non-aqueous or mixed solvents), under varying temperature and pressure conditions, or in the presence of other competing ligands could reveal novel complexation regimes. Studies could also focus on the formation of mixed-ligand complexes involving this compound. Furthermore, a deeper understanding of the kinetics and thermodynamics of these complexation reactions could provide valuable insights for optimizing analytical methods. The study of variously protonated oligomers of this compound also presents an avenue for further research into how the ligand's form influences its complexation behavior.

Development of New Sensing Platforms Incorporating this compound

This compound's role as a metallochromic indicator provides a strong foundation for the development of new sensing platforms. Beyond traditional titrations, this compound could be incorporated into various sensor designs for the detection and determination of metal ions. This could include the development of optical sensors where the color change of this compound upon metal binding is monitored spectrophotometrically or colorimetrically.

Modern approaches utilizing digital color analysis, as explored in the context of other indicators, could be applied to develop simple, low-cost, and potentially portable sensing devices incorporating this compound. Furthermore, this compound could be immobilized onto solid supports or integrated into membranes to create solid-phase extraction materials or optical sensor probes. Research could also explore the potential of incorporating this compound into electrochemical sensors if its complexation with metal ions leads to measurable changes in electrochemical properties. The goal would be to develop selective and sensitive sensing platforms for specific metal ions, potentially enabling in-situ or online monitoring in environmental, industrial, or biological samples.

Quality Control and Purity Assessment in Snazoxs Research

Methodologies for Determining SNAZOXS Purity (e.g., by Emf Titration)

The purity of this compound has been assessed using various analytical techniques. One prominent method is potentiometric titration, specifically Emf (electromotive force) titration with a suitable titrant such as sodium hydroxide (B78521). This technique allows for the determination of the actual concentration of the compound in solution, which is a direct indicator of its purity.

In Emf titrations of this compound, the change in potential is monitored as a function of the volume of titrant added. The equivalence point, which corresponds to the complete reaction of the analyte, is identified by an inflection point on the resulting sigmoidal titration curve. The actual concentration of this compound can be determined by evaluating the equivalence point using techniques such as the first- or second-derivative method or statistical treatment of the titration data with programs like ESAB and MAGEC. These programs can refine group parameters, including the concentration of the titrand and titrant, contributing to a more accurate purity assessment.

It is important to note that acid-base impurities, commonly inorganic salts, can influence the results of potentiometric titrations. Their presence can be indicated by a trend in residuals when fitting a theoretical curve that neglects these impurities. In some cases, the dissociation constants of these impurities can also be refined during the analysis to account for their effect. For this compound, impurities were reported to be mostly inorganic salts.

Impact of Impurities on Fundamental Protonation and Complexation Studies

Impurities in this compound can have a significant impact on the determination of its fundamental protonation and complexation constants. These constants describe the affinity of the ligand for protons and metal ions, respectively, and are crucial for understanding its behavior in solution.

The presence of acid-base impurities can affect the shape of potentiometric titration curves used to determine protonation constants. If not properly accounted for, these impurities can lead to inaccurate values for the protonation constants. Similarly, impurities that can also bind to metal ions can interfere with complexation studies, leading to erroneous formation constants for the this compound-metal complexes.

Research has shown that the reliability and accuracy of determined protonation constants depend on the accuracy of experimental parameters, including the purity of the ligand. While non-linear regression analysis programs like MINIQUAD can be used to calculate protonation and formation constants, the presence of impurities can make the statistical analysis of residuals less reliable and potentially lead to the selection of incorrect chemical models. The calculated free concentration of species in a model should be above a certain threshold (e.g., 10⁻⁸ M or 2-5% relative concentration) to avoid being treated as numerical noise, which can be a consequence of impurities affecting the equilibrium.

Therefore, a thorough purity assessment of this compound is essential before undertaking detailed protonation and complexation studies to ensure the reliability and accuracy of the determined constants and the validity of the proposed chemical models.

Q & A

Basic Research Questions

Q. What are the foundational methodologies for synthesizing SNAZOXS, and how do experimental parameters influence yield and purity?